molecular formula C10H15NO B11996837 2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one CAS No. 3335-02-2

2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one

Cat. No.: B11996837
CAS No.: 3335-02-2
M. Wt: 165.23 g/mol
InChI Key: ZJUWVCPWYGFQMS-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C10H15NO It is a cyclopentenone derivative with a pyrrolidine ring attached to the cyclopentene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C) are usually employed.

    Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvents: Common solvents include ethanol, methanol, or other polar solvents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce desired biological effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one: A closely related compound with similar structural features.

    2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Another cyclopentenone derivative with different substituents.

Uniqueness

2-Methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is unique due to the presence of both a cyclopentenone and a pyrrolidine ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

3335-02-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H15NO/c1-8-9(4-5-10(8)12)11-6-2-3-7-11/h2-7H2,1H3

InChI Key

ZJUWVCPWYGFQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)N2CCCC2

Origin of Product

United States

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